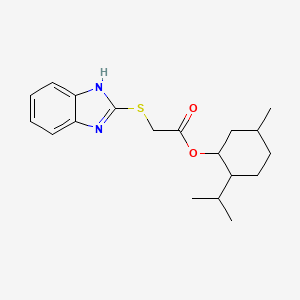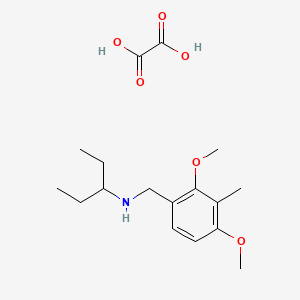
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole (DPBO) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPBO belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is not fully understood. However, several studies have suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication. Additionally, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to inhibit the growth of bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been found to inhibit the growth of bacteria by disrupting their membrane potential and inhibiting their metabolic activity. Moreover, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is a synthetic compound, which can be easily synthesized and purified. Moreover, it has been extensively studied for its potential therapeutic applications, making it a suitable candidate for further research. However, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole also has some limitations for lab experiments. It has been found to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its use in vivo. Moreover, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has several potential future directions for research. It can be modified to improve its potency and selectivity towards cancer cells. Moreover, its mechanism of action can be further elucidated to understand its mode of action. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole can also be studied for its potential applications in other fields, such as antimicrobial and anti-inflammatory agents. Additionally, its pharmacokinetics and pharmacodynamics can be studied to understand its bioavailability and toxicity in vivo.
Conclusion:
In conclusion, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been extensively studied for its anticancer, antimicrobial, and anti-inflammatory activities. However, its mechanism of action is not fully understood, and it has some limitations for lab experiments. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has several potential future directions for research, which can lead to the development of novel therapeutic agents.
Métodos De Síntesis
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole can be synthesized using a multi-step procedure, which involves the reaction of 3,4-dimethoxybenzaldehyde with 4-biphenylcarboxylic acid, followed by the reaction of the resulting intermediate with propyl bromide and hydrazine hydrate. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Moreover, 5-(3,4-dimethoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-4-15-30-21-12-9-18(10-13-21)17-5-7-19(8-6-17)24-26-25(31-27-24)20-11-14-22(28-2)23(16-20)29-3/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGXOQNQGVZKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-bis(propylthio)-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine](/img/structure/B5052258.png)
![2,3,4-trimethoxy-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B5052263.png)

![4-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B5052287.png)
![2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5052308.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B5052313.png)
![methyl 3-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5052316.png)

![2-(1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5052327.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5052335.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B5052350.png)

![2-[4-(4-chlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5052359.png)